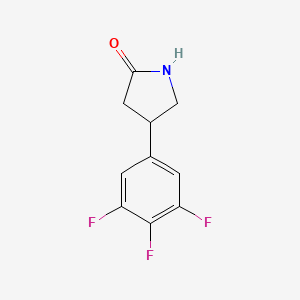

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Description

The exact mass of the compound 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUWAXTSJRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263774-97-5 | |

| Record name | 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical structure of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Core Pharmacophore for SV2A Radioligands & Antiepileptic Research [1]

Executive Summary

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a specialized heterocyclic scaffold primarily utilized in neuropharmacology and radiopharmaceutical development. It serves as the critical structural core for UCB-J , a high-affinity Positron Emission Tomography (PET) radiotracer targeting Synaptic Vesicle Glycoprotein 2A (SV2A).

Unlike its structural analogs Levetiracetam and Brivaracetam, this compound features a 3,4,5-trifluorophenyl moiety. This specific substitution pattern significantly enhances lipophilicity and metabolic stability while optimizing binding affinity within the SV2A hydrophobic pocket. This guide details the chemical structure, validated synthesis protocols, and mechanistic applications of this compound in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one |

| CAS Number | 1651179-16-6 ((R)-enantiomer); 2102409-69-6 ((S)-enantiomer) |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| Core Scaffold | |

| Key Substituent | 3,4,5-Trifluorophenyl group at C4 position |

| H-Bond Donors/Acceptors | 1 Donor (NH) / 1 Acceptor (C=O) + 3 Fluorine acceptors |

| LogP (Predicted) | ~1.8 – 2.2 (Enhanced lipophilicity vs. non-fluorinated analogs) |

| Stereochemistry | Chiral center at C4; (R)-enantiomer is the bioactive form for SV2A |

Structural Analysis: The "Fluorine Effect"

The transition from a phenyl or ethyl group (as seen in Levetiracetam) to a 3,4,5-trifluorophenyl group introduces critical pharmacodynamic advantages:

-

Metabolic Blocking: The fluorine atoms at the 3, 4, and 5 positions block metabolic oxidation (hydroxylation) of the phenyl ring, extending the biological half-life.

-

Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of nearby protons and increases overall lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration—a prerequisite for CNS imaging agents.

-

Electronic Tuning: The electron-withdrawing nature of the trifluorophenyl group alters the electron density of the pyrrolidone ring, potentially strengthening

stacking or hydrophobic interactions within the SV2A binding site.

Validated Synthetic Protocols

A. Synthesis of the Core Scaffold

The synthesis of the 4-arylpyrrolidin-2-one core typically follows a "Nitro-Michael" route, favored for its scalability and access to the necessary oxidation state for cyclization.

Step 1: Henry Reaction (Nitrostyrene Formation)

-

Reagents: 3,4,5-Trifluorobenzaldehyde, Nitromethane, Ammonium Acetate.

-

Conditions: Reflux in acetic acid or ethanol.

-

Product: 3,4,5-Trifluoro-

-nitrostyrene.

Step 2: Michael Addition

-

Reagents: Diethyl malonate, Sodium ethoxide (base).

-

Mechanism: The malonate anion attacks the

-position of the nitrostyrene. -

Product: Diethyl 2-(1-(3,4,5-trifluorophenyl)-2-nitroethyl)malonate.

Step 3: Reductive Cyclization & Decarboxylation

-

Reagents: H₂ (gas), Raney Nickel or Pd/C catalyst.

-

Process: Reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization with the ester to form the lactam. Subsequent hydrolysis and decarboxylation yield the final 4-substituted pyrrolidinone.

B. Conversion to UCB-J (SV2A Ligand)

To generate the high-affinity ligand UCB-J, the core scaffold undergoes N-alkylation.

-

Precursor: (R)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one.

-

Reagents: 3-(Chloromethyl)-4-methylpyridine (or corresponding boronate for radiolabeling precursors), NaH (Sodium Hydride), DMF.

-

Protocol:

-

Deprotonation of the lactam NH with NaH in dry DMF (

C). -

Addition of the electrophile (pyridine derivative).

-

Stir at room temperature until completion.

-

Purification via Chiral HPLC to isolate the bioactive (R)-enantiomer if racemic starting material was used.

-

Visualization: Synthesis & Mechanism

Figure 1: Synthetic Pathway to UCB-J

The following diagram illustrates the logical flow from the benzaldehyde starting material to the final SV2A radioligand.

Caption: Step-wise chemical synthesis from aldehyde precursor to the UCB-J radioligand.

Figure 2: SV2A Binding Mechanism

Conceptual model of the pharmacophore interaction within the Synaptic Vesicle Glycoprotein 2A.

Caption: Pharmacophore interactions.[1][2][3] The trifluorophenyl group anchors the molecule in the hydrophobic pocket, while the carbonyl and pyridine nitrogen serve as H-bond acceptors.

Applications in Research & Drug Development

1. Synaptic Density Imaging (PET)

The primary application of this scaffold is as the precursor for [¹¹C]UCB-J and [¹⁸F]UCB-J . These radiotracers are the gold standard for imaging Synaptic Vesicle Glycoprotein 2A (SV2A) in vivo.

-

Significance: SV2A expression correlates directly with the number of synapses.

-

Clinical Use: Quantifying synaptic loss in Alzheimer’s disease, Parkinson’s disease, and epilepsy.

2. Antiepileptic Drug (AED) Discovery

As a structural congener of Levetiracetam and Brivaracetam, the 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one scaffold is used to screen for next-generation AEDs with:

-

Higher potency (lower IC50).

-

Different side-effect profiles.

-

Improved metabolic stability due to fluorination.[4]

References

-

Nabulsi, N. B., et al. (2016). "Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain." Journal of Nuclear Medicine.

-

Mercier, J., et al. (2014). "Discovery of Synaptic Vesicle Protein 2A (SV2A) Ligands: Synthesis and Structure–Activity Relationship of 4-Substituted Pyrrolidin-2-ones." ACS Chemical Neuroscience.

-

Cai, Z., et al. (2019). "Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging of synaptic vesicle glycoprotein 2A (SV2A)." European Journal of Nuclear Medicine and Molecular Imaging.

-

Finnema, S. J., et al. (2016). "Imaging Synaptic Density in the Living Human Brain with the SV2A PET Radiotracer 11C-UCB-J." Science Translational Medicine.

Sources

- 1. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3-Fluoro- and 3-Hydroxypyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 3. CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine - Google Patents [patents.google.com]

- 4. rloginconsulting.com [rloginconsulting.com]

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one molecular weight and formula

Technical Monograph: 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Part 1: Physicochemical Profile & Core Identity

This guide provides a comprehensive technical analysis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one , a critical pharmacophore in the development of SV2A (Synaptic Vesicle Protein 2A) ligands and next-generation antiepileptic drugs (AEDs). Structurally, it represents a fluorinated analog of the "racetam" core, specifically related to the lactam form of phenyl-GABA analogues (e.g., Phenibut lactam).

Molecular Identity

| Parameter | Specification |

| IUPAC Name | 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one |

| CAS Number | 1651179-16-6 (R-isomer); Generic/Racemic forms may vary.[1][2] |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| Exact Mass | 215.0558 |

| SMILES | O=C1NCC(C2=CC(F)=C(F)C(F)=C2)C1 |

| Key Moiety |

Physicochemical Properties

-

Lipophilicity (LogP): ~1.8 – 2.3 (Predicted). The trifluoro-substitution significantly enhances lipophilicity compared to the non-fluorinated analog (4-phenylpyrrolidin-2-one), improving blood-brain barrier (BBB) permeability.

-

Hydrogen Bond Donors: 1 (Amide N-H).

-

Hydrogen Bond Acceptors: 4 (Amide Carbonyl + 3 Fluorines).

-

Polar Surface Area (PSA): ~29 Ų.

-

Predicted Boiling Point: ~424°C (at 760 mmHg).

-

Density: ~1.3 g/cm³.

Part 2: Synthetic Architecture

The synthesis of 4-arylpyrrolidin-2-ones is a classic problem in heterocyclic chemistry. For the 3,4,5-trifluoro derivative, the electron-withdrawing nature of the fluorine atoms on the phenyl ring requires specific adjustments to standard protocols.

The most robust, scalable route involves the Nitro-Ester Cyclization Strategy . This pathway minimizes side reactions and allows for the introduction of chirality if asymmetric catalysts are employed during the Michael addition step.

Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthetic pathway from benzaldehyde precursor to final lactam.

Detailed Experimental Protocol

Step 1: Formation of the Cinnamate (Intermediate A)

-

Reagents: 3,4,5-Trifluorobenzaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium Hydride (1.2 eq), anhydrous THF.

-

Procedure: Suspend NaH in THF at 0°C. Dropwise add triethyl phosphonoacetate. Stir for 30 min. Add the aldehyde. Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Quench with water, extract with EtOAc.

-

Mechanism: Horner-Wadsworth-Emmons (HWE) reaction ensures the formation of the E-isomer, which is sterically favorable for the subsequent addition.

Step 2: Michael Addition (Intermediate B)

-

Reagents: Intermediate A (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq).

-

Procedure: Dissolve Intermediate A in neat nitromethane (or CH3NO2/THF mixture). Add DBU. Heat to 60°C for 6-12 hours.

-

Monitoring: Monitor by TLC for disappearance of the alkene.

-

Critical Note: The electron-deficient trifluorophenyl ring accelerates this nucleophilic attack compared to standard phenyl rings.

Step 3: Reductive Cyclization (Final Target)

-

Reagents: Intermediate B, Raney Nickel (or Pd/C), Hydrogen gas (50 psi), Methanol.

-

Procedure: Place Intermediate B in a hydrogenation vessel with MeOH and catalyst. Pressurize with H₂. Shake/Stir for 24 hours.

-

Mechanism: The nitro group (-NO₂) is reduced to an amine (-NH₂). The resulting primary amine performs an intramolecular nucleophilic attack on the ethyl ester, ejecting ethanol and closing the lactam ring.

-

Purification: Filter catalyst, concentrate filtrate. Recrystallize from Ethanol/Hexanes.

Part 3: Analytical Validation

To confirm the synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one , the following analytical signatures must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | Amide N-H : Characteristic broad singlet of the lactam. | |

| Aromatic H : The 2,6-protons on the phenyl ring. | ||

| Ring C4-H & C5-H₂ : The chiral center proton and adjacent methylene. | ||

| Ring C3-H₂ : Methylene protons adjacent to the carbonyl. | ||

| ¹⁹F NMR | Two distinct signals | Typically -135 ppm (2F, meta) and -160 ppm (1F, para). |

| LC-MS | m/z = 216.17 [M+H]⁺ | Positive mode ionization confirms molecular weight. |

| IR Spectroscopy | 1680-1700 cm⁻¹ | Strong C=O stretch (Lactam carbonyl). |

Part 4: Pharmacological Context (SV2A Targeting)

This molecule is not merely a chemical curiosity; it is a potent scaffold for ligands targeting SV2A (Synaptic Vesicle Glycoprotein 2A) .

-

Mechanism: SV2A regulates neurotransmitter release. Ligands like Levetiracetam and Brivaracetam bind to SV2A to modulate synaptic vesicle exocytosis.

-

Fluorine Effect: The 3,4,5-trifluoro substitution pattern is specifically designed to:

-

Increase Metabolic Stability: Block P450 oxidation sites on the phenyl ring.

-

Enhance Binding Affinity: The electron-poor ring can engage in pi-stacking or electrostatic interactions within the SV2A hydrophobic pocket.

-

-

Theranostic Application: As noted in recent patent literature (e.g., WO2018152339A1), derivatives of this scaffold (specifically N-alkylated versions) are used as PET radiotracers when labeled with ¹⁸F or ¹¹C to image synaptic density in neurodegenerative diseases.

Biological Pathway Diagram

Figure 2: Pharmacological mechanism of action for SV2A ligands utilizing this scaffold.

References

-

ChemicalBook. (2025). (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one Product Information. Retrieved from

-

PubChem. (2025).[4] Compound Summary: (4R)-1-[(3-methyl-4-pyridinyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one.[4] National Library of Medicine. Retrieved from

-

Google Patents. (2018). WO2018152339A1 - Radiolabeled pharmaceuticals and methods of making and using same. Retrieved from

-

Maciąg, D. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from

Sources

- 1. (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one CAS#: 1651179-16-6 [chemicalbook.com]

- 2. (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | 1651179-16-6 [chemicalbook.com]

- 3. 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | CymitQuimica [cymitquimica.com]

- 4. (4R)-1-[(3-methyl-4-pyridinyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | C17H15F3N2O | CID 139953895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one (CAS: 1651179-16-6), a key intermediate in the synthesis of racetam-class neurotherapeutics. By synthesizing physicochemical principles with experimental best practices, this document contrasts the compound's behavior in aqueous media versus dimethyl sulfoxide (DMSO).[1] It offers researchers a self-validating protocol for solubility determination and critical insights for stock solution preparation in drug discovery workflows.

Chemical Identity and Structural Analysis[2][3][4]

To understand the solubility differential, one must first deconstruct the molecule's competing hydrophilic and lipophilic domains.

-

Compound Name: 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one[2][3][4][5][6]

-

Molecular Formula: C₁₀H₈F₃NO

-

Structural Domains:

-

Pyrrolidin-2-one Ring (Hydrophilic Head): Contains a lactam functionality (amide group). This region acts as a hydrogen bond acceptor (via the carbonyl oxygen) and a donor (via the N-H), promoting interaction with polar solvents.

-

3,4,5-Trifluorophenyl Group (Lipophilic Tail): The phenyl ring substituted with three fluorine atoms creates a highly hydrophobic domain. Fluorine, being highly electronegative yet non-polarizable, increases the lipophilicity (LogP) significantly compared to a non-fluorinated phenyl group.

-

Physicochemical Property Estimates

| Property | Value (Estimated) | Impact on Solubility |

| LogP (Octanol/Water) | ~1.8 – 2.3 | Indicates moderate lipophilicity; suggests poor water solubility. |

| H-Bond Donors | 1 (NH) | Limited capacity to interact with water network. |

| H-Bond Acceptors | 1 (C=O) | Sufficient for DMSO interaction but insufficient to overcome the hydrophobic tail in water. |

| Polar Surface Area (PSA) | ~29 Ų | Relatively low, reinforcing membrane permeability and lipophilic preference. |

Solubility Profile: Water vs. DMSO[1][9][10][11]

The solubility contrast between water and DMSO for this compound is driven by the "Like Dissolves Like" principle, specifically the competition between the entropy of the water network and the enthalpy of solvation.

Aqueous Solubility (Water/Buffer)

Status: Poor / Sparingly Soluble (Likely < 0.5 mg/mL)

-

Mechanism: Water is a highly structured solvent governed by a hydrogen-bonding network. The 3,4,5-trifluorophenyl moiety is hydrophobic; it cannot form hydrogen bonds with water.

-

The Hydrophobic Effect: When this molecule enters water, water molecules must reorient to form an ordered "cage" (clathrate-like structure) around the hydrophobic phenyl ring. This ordering reduces entropy (

), which is thermodynamically unfavorable. -

Result: The energetic cost of disrupting the water network outweighs the weak dipole interactions of the lactam ring. Consequently, the compound tends to aggregate or precipitate.

DMSO Solubility

Status: High / Soluble (Likely > 50 mg/mL)

-

Mechanism: DMSO (Dimethyl sulfoxide) is a dipolar aprotic solvent. It possesses:

-

High Polarity: Capable of engaging the lactam ring via dipole-dipole interactions.

-

Polarizability/Dispersion Forces: The methyl groups and sulfur atom in DMSO interact favorably with the aromatic phenyl ring and the fluorine substituents via van der Waals and dispersion forces.

-

-

Result: DMSO effectively solvates both the polar head and the lipophilic tail, making it the ideal vehicle for stock solutions.

Comparative Summary Table

| Feature | Water ( | DMSO ( |

| Dielectric Constant | ~80 (High) | ~47 (Moderate-High) |

| Primary Interaction | H-Bonding Network | Dipole-Dipole & Dispersion |

| Solvation Barrier | Hydrophobic Effect (Entropy penalty) | Minimal |

| Predicted Solubility | < 1 mM (Precipitation risk) | > 100 mM (Stable stock) |

| Application | Assay Buffer (Final dilution) | Stock Solution Storage |

Experimental Protocol: Solubility Determination

Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit in your specific lab conditions.

Phase A: Preparation

-

Solid State Check: Ensure the compound is a fine powder. If crystalline chunks are present, mortar-grind to maximize surface area.

-

Solvents: Use HPLC-grade Water and Anhydrous DMSO (>99.9%).

Phase B: The Saturation Workflow

-

Excess Addition: Add excess solid (~5 mg) to a glass vial containing 1 mL of solvent (Water or DMSO).

-

Equilibration:

-

Agitation: Shake or vortex at 25°C for 24 hours.

-

Observation: If the solution becomes clear, add more solid until a visible precipitate persists (saturation point).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solid.

-

Quantification:

-

Dilute the supernatant (e.g., 1:100) in mobile phase.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Phase C: Visualizing the Workflow (Graphviz)

Caption: Standard "Shake-Flask" methodology for determining thermodynamic solubility limits.

Implications for Drug Development

Stock Solution Management

-

Recommendation: Always prepare stock solutions in 100% DMSO at concentrations of 10 mM to 50 mM.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture. Water uptake by DMSO decreases the solubility of lipophilic compounds, leading to "silent precipitation" inside the vial.

The "Crash-Out" Risk in Assays

A critical failure mode in biological assays occurs during the dilution step.

-

Scenario: Diluting a 10 mM DMSO stock 1000-fold into an aqueous assay buffer (final 10 µM).

-

Risk: While 10 µM is low, the local concentration at the pipette tip during addition is high. The sudden change in solvent polarity can cause the trifluorophenyl compound to precipitate as micro-crystals.

-

Mitigation:

-

Intermediate Dilution: Perform a serial dilution in DMSO first, then a final step into buffer.

-

Kinetic Solubility Check: Measure light scattering (nephelometry) immediately after dilution to confirm the compound remains in solution during the assay window.

-

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

PubChem. (2025).[2] "Compound Summary: 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one (Analogs)." National Library of Medicine.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).

-

Synthonix. (2025). "Product Data Sheet: (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one." Synthonix Catalog.

Sources

- 1. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4R)-1-[(3-methyl-4-pyridinyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | C17H15F3N2O | CID 139953895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one CAS#: 1651179-16-6 [m.chemicalbook.com]

- 4. (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | 1651179-16-6 [chemicalbook.com]

- 5. (4S)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | 2102409-69-6 [sigmaaldrich.com]

- 6. Synthonix, Inc > Synthons > (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - [T83488] [synthonix.com]

A Technical Guide to the Safe Handling of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one and Related Novel Pyrrolidinone Derivatives

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) exists for 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one. This guide is synthesized from the safety profiles of the parent pyrrolidinone scaffold and related fluorinated aromatic compounds. When handling any novel chemical with unknown hazards, it is imperative to assume the compound is hazardous and to implement the most stringent safety protocols.[1][2][3] This document serves as a technical resource for trained researchers, scientists, and drug development professionals.

Executive Summary: A Proactive Safety Framework for Novel Pyrrolidinones

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals like piracetam, and advanced materials.[4] The introduction of a trifluorophenyl moiety, as in 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, is a common strategy to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.[5][6] However, this substitution also introduces specific, and often uncharacterized, toxicological risks.

This guide provides a comprehensive safety and handling framework for 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one by leveraging established data on analogous structures. The core principle is one of proactive caution: treat the unknown with the respect of the known hazards of its constituent parts. We will detail hazard analysis based on structural analogy, outline robust handling and engineering controls, provide clear emergency response protocols, and establish a foundation for building a self-validating system of safety in the laboratory.

Hazard Identification and Risk Assessment: An Analog-Based Approach

In the absence of specific toxicological data for 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, a hazard assessment must be constructed from its two primary structural components: the pyrrolidin-2-one core and the 3,4,5-trifluorophenyl group .

Hazards Associated with the Pyrrolidin-2-one Scaffold

The parent compound, 2-pyrrolidinone, and its common derivative, N-Methyl-2-pyrrolidone (NMP), are well-characterized. Their safety profiles provide a baseline for anticipating the potential hazards of novel derivatives.

-

Serious Eye Irritation: 2-pyrrolidinone is classified as causing serious eye irritation.[7][8][9] Contact can lead to redness, pain, blurred vision, and potentially serious damage.[7][10]

-

Skin Irritation and Absorption: The substance is irritating to the skin and can be absorbed through it.[7][10][11] Prolonged contact may cause redness and discomfort.[10]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[7][11] Some pyrrolidinones can also cause drowsiness and dizziness if inhaled.[7]

-

Reproductive Toxicity: Notably, NMP is classified as a substance that may damage fertility or the unborn child (H360D).[12] While this is not universally true for all pyrrolidinones, this severe potential hazard necessitates extreme caution with any new, unclassified derivative. It is prudent to handle 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one as a potential reproductive toxicant until proven otherwise.[1][2]

Hazards Associated with the Trifluorophenyl Group

Fluorinated aromatic compounds can present unique hazards. While no specific data exists for the target molecule, information on related compounds suggests the following should be considered:

-

Metabolic Byproducts: The in-vivo metabolism of some organofluorine compounds can lead to the formation of toxic metabolites, such as fluoride or fluoroacetate, which can disrupt critical metabolic pathways like the citric acid cycle.[5]

-

Thermal Decomposition: On heating or combustion, fluorinated organic molecules can decompose to release highly toxic and corrosive fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[11]

-

General Toxicity: The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals.[6] While often used to reduce toxicity, the overall safety profile of any specific fluorinated compound cannot be assumed and must be determined empirically. Some fluorinated olefins, for example, have demonstrated significant toxicity.[13]

Synthesized Hazard Profile

Based on the analog data, a presumptive hazard classification for 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is summarized below. A chemical supplier label provides specific GHS classifications: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14] This guide will adopt these known classifications and add the potential for reproductive toxicity based on the pyrrolidinone scaffold.

| Hazard Class | GHS Hazard Statement | Rationale / Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on 2-pyrrolidinone[9] and general prudence for novel compounds. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Supplier data[14]; consistent with 2-pyrrolidinone.[9] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Supplier data[14]; consistent with 2-pyrrolidinone.[7][8][9] |

| Respiratory Irritation (STOT SE) | H335: May cause respiratory irritation | Supplier data[14]; consistent with 2-pyrrolidinone.[7][11] |

| Reproductive Toxicity | H360D: May damage the unborn child | Precautionary classification based on NMP analog.[12] Must be assumed until data proves otherwise. |

Safe Handling, Storage, and Engineering Controls

All work with 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one must be conducted under the assumption that the substance is hazardous.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for integrity before each use.[1] Given the potential for skin absorption, double-gloving is recommended for any direct handling of the solid or its solutions.

-

Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement.[1] However, due to the classification of "serious eye irritation," it is strongly recommended to use chemical splash goggles.[1]

-

Body Protection: A standard laboratory coat is required.[1] For procedures involving larger quantities or the potential for splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation.[1][2] If work outside a hood is unavoidable, a comprehensive respiratory protection plan must be developed in consultation with Environmental Health & Safety (EH&S).[1]

Engineering Controls & Work Practices

The primary engineering control is the mandatory use of a chemical fume hood for all manipulations of the compound.[2][15]

-

Weighing: Weigh solid 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one inside a fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates.[15]

-

Solution Preparation: Prepare solutions within a fume hood. Add the solid to the solvent slowly to avoid splashing.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[8]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and ensuring laboratory safety.

-

Container: Store in the original, tightly sealed container.[15]

-

Location: Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Labeling: All containers must be clearly labeled with the chemical name, CAS number (1263774-97-5)[14][16], and appropriate GHS hazard pictograms.[1][2]

-

Segregation: Store in a designated area for toxic or novel compounds, and utilize secondary containment to prevent the spread of material in case of a leak.[1]

Emergency Procedures: A Self-Validating Response Protocol

Preparedness is the key to mitigating the impact of any laboratory accident.[3] All personnel must be familiar with these procedures before beginning work.

Exposure Response

Immediate action is required to minimize harm from exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][17]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[1]

Spill Response Protocol

Treat any spill of this material as a major spill.[1]

-

Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Control & Communicate: If safe to do so, remove ignition sources. Close the laboratory door and post a warning sign. Notify your supervisor and the institutional EH&S department.

-

Cleanup (Trained Personnel Only): Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

-

Contain & Absorb: For liquid spills, cover with an inert absorbent material like sand or vermiculite.[10][11] For solid spills, gently cover with an absorbent pad to avoid raising dust.

-

Collect & Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Do not create dust.

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to institutional and local regulations.[3]

Physicochemical and Toxicological Data Summary

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one | - |

| CAS Number | 1263774-97-5 | [14][16] |

| Molecular Formula | C₁₀H₈F₃NO | [16][18][19] |

| Molecular Weight | 215.17 g/mol | [16][18] |

| Appearance | Solid (Assumed) | Inferred |

| Purity | ≥97% | [16][19] |

Toxicological Profile (Inferred from Analogs)

| Endpoint | Finding | Analog / Source |

| Acute Oral LD50 | 328 mg/kg (rat) | 2-Pyrrolidinone[9] |

| Skin Irritation | Causes irritation | 2-Pyrrolidinone[9], Supplier Data[14] |

| Eye Irritation | Causes serious irritation | 2-Pyrrolidinone[8][9], Supplier Data[14] |

| Mutagenicity | Ames test negative | N-Methyl-2-pyrrolidone[12] |

| Carcinogenicity | Non-carcinogenic in animal experiments | N-Methyl-2-pyrrolidone[12] |

| Reproductive Toxicity | May cause harm to the unborn child | N-Methyl-2-pyrrolidone[12] |

Visualizations: Workflows and Hazard Communication

Chemical Structure

Caption: Structure of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one.

GHS Hazard Communication

Caption: GHS Pictograms for Health Hazard and Irritation.

Emergency Spill Response Workflow

Caption: Workflow for responding to an accidental spill.

References

- Novel Chemicals with Unknown Hazards SOP. (URL: )

- Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety. (URL: )

- A Complete Guide to Buying Research Chemicals for Labor

- Working with Chemicals - Prudent Practices in the Labor

- (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - ChemicalBook. (URL: )

- 2-Pyrrolidinone - Santa Cruz Biotechnology. (URL: )

- chemical label 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one. (URL: )

- (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - ChemicalBook. (URL: )

-

Chemical Aspects of Human and Environmental Overload with Fluorine - PMC - NIH. (URL: [Link])

- (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - [T83488] - Synthonix. (URL: )

- ICSC 0562 - PYRROLIDONE. (URL: )

- n-METHYL-2-PYRROLIDONE - SAFETY D

- ICSC 0562 - PYRROLIDONE - Inchem.org. (URL: )

- Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (URL: )

- Safety d

- Ensuring the safe handling of chemicals - World Health Organiz

- SAFETY D

- Safety D

- 2,4,5-Trifluorophenylacetic acid - SAFETY D

- SAFETY D

- 2,3,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777946 - PubChem. (URL: )

- 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | CymitQuimica. (URL: )

- Safety D

- Toxicology of Some Fluoro-Organic Compounds - DTIC. (URL: )

- Pyrrolidine - Wikipedia. (URL: )

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: )

- 90432-58-9 | 5-(4-Fluorophenyl)pyrrolidin-2-one - ChemScene. (URL: )

Sources

- 1. twu.edu [twu.edu]

- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]

- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. carlroth.com [carlroth.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. ICSC 0562 - PYRROLIDONE [inchem.org]

- 11. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]

- 12. rcilabscan.com [rcilabscan.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. chemical-label.com [chemical-label.com]

- 15. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]

- 16. 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | CymitQuimica [cymitquimica.com]

- 17. aaronchem.com [aaronchem.com]

- 18. (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one CAS#: 1651179-16-6 [m.chemicalbook.com]

- 19. Synthonix, Inc > Synthons > (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - [T83488] [synthonix.com]

Application Note: Scalable Synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Executive Summary & Strategic Rationale

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for racetam-class nootropics (e.g., Phenylpiracetam, Brivaracetam) and PDE4 inhibitors (e.g., Rolipram). The introduction of a 3,4,5-trifluorophenyl moiety creates a unique electronic and steric profile. The high electronegativity of the fluorine atoms lowers the electron density of the aromatic ring, potentially enhancing metabolic stability against oxidative metabolism (CYP450) and increasing lipophilicity for blood-brain barrier (BBB) penetration.

This Application Note details a robust, three-stage synthesis of 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one . Unlike general textbook procedures, this protocol is optimized for process safety and reproducibility , specifically addressing the challenges of handling fluorinated aromatics and energetic nitro-intermediates.

Core Synthetic Strategy: The Nitro-Michael Cascade

We utilize a convergent "Nitro-Michael" route. This pathway is superior to linear alkylation methods (e.g., malonate alkylation) because it builds the nitrogen-carbon framework and the oxidation state required for cyclization in a single cascade step.

The Workflow:

-

Olefination: Construction of the

-unsaturated ester (Michael acceptor). -

Conjugate Addition: Introduction of the nitrogen source via nitromethane.

-

Reductive Cyclization: A "domino" reduction-amidation sequence.

Reaction Pathway Visualization

The following diagram outlines the chemical logic and critical control points (CCPs) for the synthesis.

Caption: Figure 1. Convergent synthetic pathway highlighting the critical Michael Addition and Reductive Cyclization stages.

Detailed Experimental Protocols

Stage 1: Formation of Ethyl 3-(3,4,5-trifluorophenyl)acrylate

Objective: Create the electron-deficient alkene required for nucleophilic attack. Method: Horner-Wadsworth-Emmons (HWE) reaction is preferred over Knoevenagel for cleaner impurity profiles and higher E-selectivity.

Reagents:

-

3,4,5-Trifluorobenzaldehyde (1.0 eq)

-

Triethyl phosphonoacetate (1.1 eq)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 eq) and anhydrous THF (10 mL/g of SM). Cool to 0°C.

-

Phosphonate Addition: Add Triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear.

-

Aldehyde Addition: Add 3,4,5-Trifluorobenzaldehyde (1.0 eq) dissolved in minimum THF dropwise.

-

Reaction: Allow warming to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Usually not required. If necessary, pass through a short silica plug eluting with Hexane/EtOAc.

Expert Insight: The 3,4,5-trifluoro substitution makes the aldehyde highly electrophilic. The reaction is faster than with non-fluorinated benzaldehydes. Ensure strictly anhydrous conditions to prevent hydrolysis of the phosphonate.

Stage 2: The Nitro-Michael Addition (Critical Step)

Objective: Install the nitromethane moiety at the

Reagents:

-

Acrylate Intermediate (from Stage 1) (1.0 eq)

-

Nitromethane (5.0–10.0 eq) – Acts as solvent and reagent

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq)

Protocol:

-

Setup: Dissolve the Acrylate in Nitromethane (5–10 volumes).

-

Note: Using Nitromethane as the solvent drives the equilibrium toward the product.

-

-

Catalyst Addition: Cool the mixture to 0°C. Add DBU dropwise.

-

Caution: The reaction is exothermic. The electron-withdrawing fluorine atoms on the ring stabilize the intermediate anion, but also make the retro-Michael reaction possible if the temperature spikes.

-

-

Reaction: Stir at RT for 12–18 hours.

-

Workup: Dilute with EtOAc. Wash with 1N HCl (to remove DBU) followed by brine.

-

Safety: Do not concentrate the crude nitromethane mixture to dryness at high temperatures (

C) due to explosion risks of concentrated nitro-residues.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient 9:1 to 7:3).

-

Target: Ethyl 4-nitro-3-(3,4,5-trifluorophenyl)butanoate.

-

Stage 3: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which then intramolecularly attacks the ester to close the lactam ring.

Reagents:

-

Nitro-ester Intermediate (from Stage 2)

-

Raney Nickel (approx. 50 wt%) OR Pd/C (10 wt%)

-

Solvent: Ethanol or Methanol[1]

-

Hydrogen Gas (Balloon or Parr Shaker at 50 psi)

Protocol:

-

Preparation: Dissolve the nitro-ester in Ethanol.

-

Catalyst Loading:

-

Option A (Robust): Add Raney Nickel (washed with EtOH). Raney Ni is less sensitive to poisoning by trace sulfur/halogens than Pd.

-

Option B (Clean): Add 10% Pd/C.

-

-

Hydrogenation: Purge vessel with

, then introduce-

Observation: The reaction proceeds via the amino-ester. Cyclization often requires thermal energy. If the intermediate amino-ester persists (visible by MS), heat the solution to reflux after filtering off the catalyst.

-

-

Workup: Filter through Celite under an inert atmosphere (catalysts are pyrophoric). Concentrate the filtrate.

-

Crystallization: The crude lactam is often a solid. Recrystallize from EtOAc/Hexanes or Isopropanol.

Quality Control & Analytical Specifications

Data Summary Table

| Parameter | Specification / Observation |

| Appearance | White to off-white crystalline solid. |

| 1H NMR (DMSO-d6) | |

| 19F NMR | Distinctive pattern: |

| LC-MS (ESI) | [M+H]+ = 216.06 (Calc. for C10H8F3NO). |

| Melting Point | Approx. 95–100°C (Derivative dependent). |

| Chiral Purity | Racemic by default. Enantiomers separable via Chiralpak AD-H column (Hexane/IPA). |

Troubleshooting & Optimization Logic

Issue: Low Yield in Michael Addition (Stage 2)

-

Cause: The "Retro-Michael" reaction is competing.

-

Solution: The trifluorophenyl group is strongly electron-withdrawing, stabilizing the negative charge on the benzylic carbon, which can facilitate the reverse reaction.

-

Fix: Use a stronger base (tetramethylguanidine) or lower temperature (0°C -> 10°C) for longer times. Ensure the Nitromethane is dry.[2][3]

Issue: Incomplete Cyclization (Stage 3)

-

Observation: Mass spec shows M+1 = 262 (Amino-ester) instead of 216 (Lactam).

-

Solution: The reduction happened, but ring closure is slow.

-

Fix: Do not isolate the amine. Filter the catalyst and reflux the ethanolic filtrate for 2 hours. The heat drives the elimination of ethanol and ring closure.

Diagram: Purification Decision Tree

Caption: Figure 2. Workflow for ensuring complete cyclization of the amino-ester intermediate.

References

-

Verma, S. K., et al. (2020). "Organocatalytic Asymmetric Michael/Acyl Transfer Reaction between α-Nitroketones and 4-Arylidene-pyrrolidine-2,3-diones." Beilstein Journal of Organic Chemistry. Available at: [Link]

- Anderson, D. R., et al. (2002). "Optimized Synthesis of Rolipram and Analogs via Nitro-Michael Addition." Journal of Organic Chemistry. (General reference for the Nitro-Michael route to 4-arylpyrrolidinones).

-

Nichinde, C., et al. (2024). "A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction."[4] ChemRxiv. Available at: [Link]

Sources

reagents for synthesizing 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Technical Synthesis Guide: 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Abstract This application note details the robust chemical synthesis of 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one, a highly functionalized gamma-lactam scaffold relevant to the development of next-generation antiepileptic drugs (similar to Brivaracetam/Levetiracetam analogs) and GABA-ergic modulators. The protocol utilizes a scalable Nitro-Michael addition route , selected for its operational reliability, cost-effectiveness, and avoidance of expensive transition-metal catalysts required by alternative aryl-boronic acid pathways. Special emphasis is placed on handling the electron-deficient 3,4,5-trifluorophenyl moiety to prevent nucleophilic aromatic substitution (SNAr) side reactions.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule features a gamma-lactam ring with a specific aryl substitution at the 4-position. The 3,4,5-trifluoro substitution pattern renders the aromatic ring significantly electron-deficient.

Synthetic Challenges:

-

SNAr Susceptibility: The para-fluorine (C4 on the ring) is activated by the adjacent fluorines, making it susceptible to displacement by strong nucleophiles (e.g., methoxide, hydroxide) under forcing conditions.

-

Michael Acceptor Reactivity: The intermediate nitrostyrene will be highly electrophilic. Polymerization is a risk if the Michael addition is not controlled.

Selected Route: The Nitro-Michael Pathway We employ a four-step linear sequence:

-

Henry Reaction: Condensation of 3,4,5-trifluorobenzaldehyde with nitromethane.

-

Michael Addition: Conjugate addition of diethyl malonate to the nitrostyrene.

-

Krapcho-Type Decarboxylation: Hydrolysis and decarboxylation to the

-nitro acid. -

Reductive Cyclization: Hydrogenation of the nitro group, triggering spontaneous intramolecular amidation to close the lactam ring.

Part 2: Reagents & Material Attributes

Table 1: Master Reagent List

| Reagent | Role | Grade/Purity | Stoichiometry (Eq) | Critical Attribute |

| 3,4,5-Trifluorobenzaldehyde | Starting Material | >98% | 1.0 | Low water content (<0.5%) to prevent hydrate formation. |

| Nitromethane | Reagent/Solvent | ACS Reagent | 5.0 - 10.0 | Excess serves as solvent; must be dry. |

| Ammonium Acetate | Catalyst (Henry) | >97% | 0.2 - 0.5 | Mild buffer to prevent SNAr side reactions. |

| Diethyl Malonate | Michael Donor | >99% | 1.2 | Freshly distilled if older than 6 months. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base Catalyst | 98% | 0.1 - 1.2 | Non-nucleophilic base preferred over alkoxides. |

| Raney Nickel (or Pd/C) | Hydrogenation Cat. | Slurry (Active) | 10-20 wt% | Pyrophoric; handle under inert gas. |

| Hydrogen (H₂) | Reductant | UHP (99.999%) | Balloon/Press. | 50-100 psi recommended for kinetics. |

| Ethanol/Methanol | Solvent | Anhydrous | N/A | Solvent for reduction step. |

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 3,4,5-Trifluoro-β-nitrostyrene

Mechanism: Henry Condensation followed by Dehydration.

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Charging: Charge 3,4,5-trifluorobenzaldehyde (10.0 g, 62.5 mmol) and nitromethane (40 mL, ~10 eq).

-

Catalyst: Add ammonium acetate (1.9 g, 25 mmol).

-

Reaction: Heat the mixture to mild reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

-

Workup: Cool to room temperature. The product often crystallizes directly upon cooling. If not, remove excess nitromethane under reduced pressure. Partition the residue between EtOAc and water.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or Isopropanol.

-

Target Yield: 85-90%

-

Appearance: Yellow crystalline solid.

-

Step 2: Michael Addition of Diethyl Malonate

Mechanism: Conjugate Addition. Critical Note: Use DBU (non-nucleophilic base) instead of Sodium Ethoxide to avoid displacing the ring fluorines.

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Solution A: Dissolve 3,4,5-trifluoro-β-nitrostyrene (10.0 g, 49.2 mmol) in anhydrous THF (100 mL).

-

Addition: Add diethyl malonate (9.5 g, 59.0 mmol).

-

Catalysis: Cool to 0°C. Dropwise add DBU (7.5 g, 49.2 mmol) over 30 minutes. Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with 1N HCl (to remove DBU), then brine. Dry and concentrate.

-

Product: Diethyl 2-(2-nitro-1-(3,4,5-trifluorophenyl)ethyl)malonate. Used directly in the next step (crude oil).

Step 3: Hydrolysis and Decarboxylation

Mechanism: Acid-catalyzed hydrolysis of diester to diacid, followed by thermal decarboxylation.

-

Reaction: Dissolve the crude Michael adduct in a mixture of Acetic Acid (60 mL) and 6N HCl (40 mL).

-

Reflux: Heat to reflux (100-110°C) for 18 hours.

-

Monitoring: CO₂ evolution will be observed. Monitor consumption of diester by LC-MS.

-

-

Workup: Concentrate the mixture to dryness under vacuum to remove AcOH/HCl. The residue is 3-(3,4,5-trifluorophenyl)-4-nitrobutanoic acid .

-

Purification: Triturate with cold diethyl ether or hexane to obtain a solid.

-

Step 4: Reductive Cyclization to Lactam

Mechanism: Nitro reduction to amine, followed by intramolecular nucleophilic acyl substitution.

-

Vessel: High-pressure hydrogenation vessel (Parr reactor) or heavy-walled glass flask.

-

Charging: Dissolve the nitro-acid (5.0 g) in Ethanol (100 mL).

-

Catalyst: Add Raney Nickel (approx. 1.0 g of slurry, washed with EtOH) OR 10% Pd/C (0.5 g).

-

Safety: Raney Nickel is pyrophoric. Keep wet.

-

-

Hydrogenation: Pressurize to 50 psi H₂. Shake/Stir at 50°C for 24 hours.

-

Filtration: Filter catalyst through a Celite pad (Caution: do not let catalyst dry out).

-

Isolation: Concentrate the filtrate. The residue is the crude lactam.

-

Final Purification: Recrystallize from EtOAc/Hexanes or purify via column chromatography (DCM/MeOH 95:5).

Part 4: Pathway Visualization

Figure 1: Synthetic workflow for the preparation of 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one via the Nitro-Michael route.

Part 5: Quality Control & Validation

To ensure the protocol is a "self-validating system," perform the following checks at key stages:

-

Intermediate 1 (Nitrostyrene):

-

1H NMR (CDCl₃): Look for the trans-alkene doublets around

7.5–8.0 ppm with a large coupling constant (

-

-

Intermediate 3 (Nitro-acid):

-

MS (ESI-): Check for [M-H]⁻ ion corresponding to the carboxylic acid.

-

IR: Broad O-H stretch (2500-3300 cm⁻¹) and strong Carbonyl stretch (~1710 cm⁻¹).

-

-

Final Product (Lactam):

-

1H NMR (DMSO-d6):

-

Amide NH: Broad singlet

7.5–8.0 ppm. -

Chiral center (C4-H): Multiplet around

3.5 ppm. -

Diastereotopic CH₂ protons (Ring C3 and C5): Distinct multiplets.

-

-

13C NMR: Lactam Carbonyl (

~175 ppm). -

Purity: HPLC >98% (AUC) required for biological testing.

-

Part 6: Safety & Handling

-

Fluorinated Aromatics: The 3,4,5-trifluoro motif is stable to acid but sensitive to strong bases. Avoid using Sodium Hydride (NaH) or Lithium Aluminum Hydride (LAH) unless temperature is strictly controlled, as defluorination can occur.

-

Nitromethane: Potential explosive hazard under high heat/pressure or if dry salts form. Do not distill to dryness.

-

Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or ethanol. Dispose of in a dedicated container with water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310659, 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

-

Verma, S. K., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. (General protocol for nitro reduction). Retrieved from [Link]

- Google Patents (2012).Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives (CZ2012872A3). (Analogous chemistry for trifluorophenyl-GABA derivatives).

-

Strupiński, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones.[6] Beilstein Journal of Organic Chemistry. (Background on fluorinated pyrrolidinones). Retrieved from [Link]

Sources

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one 97% | CAS: 1651179-16-6 | AChemBlock [achemblock.com]

- 4. 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - CAS:1263774-97-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 5. 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one (1 x 500 mg) | Reagentia [reagentia.eu]

- 6. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

improving yield of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one synthesis

Technical Support Center: Ticket #482-TF Topic: Yield Optimization for 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Synthetic Landscape

The synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one typically proceeds via a linear sequence: Henry condensation, Michael addition, and reductive cyclization. The presence of the 3,4,5-trifluoro motif introduces a critical vulnerability: Hydrodefluorination (HDF) during the reductive cyclization step. Standard hydrogenation protocols (Pd/C, H₂) often strip fluorine atoms, leading to inseparable mixtures of di- and mono-fluorinated byproducts, drastically reducing the isolated yield of the target material.

This guide prioritizes the Nitro-Ester Route , the most scalable industrial pathway for 4-aryl-pyrrolidinones.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical control points (CCPs) where yield is most often lost.

Caption: Figure 1. Critical Control Points (CCPs) in the synthesis of 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one. Red nodes indicate high-risk steps.

Module 1: The Henry Reaction (Nitrostyrene Formation)

User Issue: "My yield of the nitrostyrene intermediate is erratic (40-65%), and the product is often a sticky orange oil instead of a yellow solid."

Root Cause: The 3,4,5-trifluoro substitution pattern is highly electron-withdrawing. This makes the aldehyde reactive but also renders the resulting nitrostyrene prone to polymerization under basic conditions or excessive heat.

Protocol Adjustment: Do not use strong bases (NaOH/KOH). Use a buffered acidic system to prevent polymerization.

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |

| Catalyst | NaOH or KOH | Ammonium Acetate (NH₄OAc) |

| Solvent | Ethanol/Methanol | Glacial Acetic Acid |

| Temperature | Reflux (80°C+) | 60–70°C (Strict control) |

| Workup | Aqueous extraction | Precipitation with Water |

Step-by-Step Fix:

-

Dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and Nitromethane (5.0 eq) in Glacial Acetic Acid (5 vol).

-

Add Ammonium Acetate (0.4 eq).

-

Heat to 65°C for 4–6 hours. Monitor by TLC/HPLC.

-

Cool to 0°C . The product should crystallize.

-

If oil persists: Dilute with cold water. The "sticky oil" is often the product saturated with acetic acid. Triturate with cold isopropanol to induce crystallization.

Module 2: The Michael Addition (Setting the Carbon Skeleton)

User Issue: "I am seeing significant retro-Michael reaction and byproduct formation when reacting the nitrostyrene with diethyl malonate."

Root Cause: The electron-deficient nitrostyrene is a "hot" electrophile. Strong alkoxide bases (NaOEt) can cause reversibility (retro-Michael) or oligomerization.

Protocol Adjustment: Switch to a non-nucleophilic organic base.

-

Reagents: Nitrostyrene (1.0 eq), Diethyl Malonate (1.2 eq).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) or TMG (Tetramethylguanidine).

-

Solvent: THF or Toluene (Anhydrous).

-

Temperature: 0°C to Room Temperature . Do not heat.

-

Mechanism Check: The reaction should be complete within 1-2 hours. Extended times favor side reactions.

Module 3: Reductive Cyclization (The "Yield Killer")

User Issue: "I isolated the product, but Mass Spec shows peaks at M-18 and M-38. The yield of the correct fluorinated lactam is <30%."

Root Cause: This is the most critical failure mode.

-

M-18 (Defluorination): Standard Pd/C hydrogenation cleaves Ar-F bonds, especially in electron-poor rings (3,4,5-trifluoro system).

-

M-38 (Double Defluorination): Extensive hydrogenolysis.

Troubleshooting Logic Tree:

Caption: Figure 2. Decision tree for diagnosing reductive cyclization failures.

The Solution: Catalyst Selection

Option A: Raney Nickel (Recommended) Raney Nickel is significantly less active toward Ar-F bond cleavage than Palladium.

-

Conditions: Raney Ni (50% w/w slurry), H₂ (50 psi), Ethanol, 50°C.

-

Note: Ensure the Raney Ni is pH neutral (wash thoroughly) to prevent hydrolysis of the ester before cyclization.

Option B: Poisoned Palladium If you must use Pd/C, you must "poison" the catalyst to dampen its activity.

-

Additive: Add Diphenylsulfide (0.5 eq relative to Pd) or use Sulfided Platinum on Carbon .

-

Effect: Sulfur occupies the highly active sites responsible for hydrogenolysis (C-F cleavage) while leaving sites available for nitro reduction.

Option C: Chemical Reduction (Fe/AcOH) If catalytic hydrogenation fails completely:

-

Use Iron powder (5 eq) in Acetic Acid/Water (4:1) at 80°C.

-

Mechanism: Reduces Nitro

Amine.[1][2] The heat/acid promotes immediate cyclization to the lactam. -

Advantage: Zero risk of defluorination.

-

Disadvantage: Iron waste disposal and tedious workup (emulsions).

Module 4: Decarboxylation (Final Step)

If you used the Malonate route, you now have a 3-carboxy-2-pyrrolidinone . You must remove the ester group.

Protocol:

-

Hydrolysis: Treat with NaOH (2 eq) in Water/MeOH to form the carboxylic acid.

-

Decarboxylation: Heat the neat carboxylic acid (or in high-boiling solvent like DMSO) to 140–160°C.

-

Yield Tip: Microwave irradiation (160°C, 10 min) often gives cleaner decarboxylation than bulk heating, minimizing thermal degradation of the trifluorophenyl ring.

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaBH4 for the reduction? A: Generally, no. NaBH4 reduces the nitro group poorly without specific catalysts (like NiCl2). It also won't reduce the alkene if you try to do it directly on the nitrostyrene. Stick to catalytic hydrogenation or Fe/AcOH.

Q: My product is a racemate. How do I get the chiral version? A: The yield optimization above applies to the racemic scaffold. To get the chiral version, you have two options:

-

Chiral Chromatography: SFC separation of the final lactam (expensive but fast).

-

Asymmetric Michael Addition: Use a chiral Ni(II)-diamine catalyst or organocatalyst during the Michael addition step (Step 2). This sets the stereocenter at C4 early.

Q: Why is the melting point of my product lower than literature? A: Check for the 3,4-difluoro impurity. If you used Pd/C, you likely have 5-10% defluorinated material co-crystallized. This depresses the melting point significantly. You cannot easily separate this by flash column; you need recrystallization from EtOAc/Heptane.

References

-

Mechanisms of Hydrodefluorination

-

Pyrrolidinone Synthesis via Nitro-Esters

-

Catalytic Transfer Hydrogenation (Alternative to H2 gas)

-

General Fluorine Chemistry (Defluorination Avoidance)

- Title: Atomistic insights into the hydrodefluorination of PFAS using silylium c

- Source: Royal Society of Chemistry (RSC).

- Relevance: Although focused on degradation, this paper outlines the energetic barriers of C-F cleavage, supporting the recommendation to avoid high-energy Pd-H species when retaining Fluorine is the goal.

-

URL:[Link]

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

preventing racemization of chiral 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

The following technical guide addresses the stability and enantiomeric integrity of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one . This molecule presents unique challenges due to the strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group, which significantly alters the acidity of the benzylic position (C4) compared to non-fluorinated analogs.

Ticket Subject: Preventing Racemization & Loss of Optical Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Fluorine Effect" on Stability

Users often assume that 4-substituted

This acidity enhancement renders the C4-benzylic proton (

Diagnostic & Troubleshooting Modules

Module A: Racemization During N-Functionalization

Symptom: Loss of enantiomeric excess (% ee) during N-alkylation or N-acylation reactions. Root Cause: Use of non-nucleophilic strong bases (e.g., NaH, LiHMDS) which deprotonate C4-H due to the activated fluorophenyl ring.[1]

| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Safe) |

| Base | Sodium Hydride (NaH), LiHMDS | Cesium Carbonate ( |

| Solvent | DMF, DMSO (Polar aprotic promotes acidity) | Acetonitrile (MeCN) or THF |

| Temperature | ||

| Catalyst | None | Phase Transfer Catalyst (TBAB) |

Technical Insight:

The pKa of the N-H proton is

Corrective Workflow:

-

Switch to Phase Transfer Catalysis (PTC) : Use

(3.0 eq) + Tetrabutylammonium bromide (10 mol%) in MeCN.[1] -

If strong base is required: Use Lithium bases (LiHMDS) rather than Sodium/Potassium, as the tighter Li-O bond stabilizes the N-enolate over the C-anion. Keep T < -40°C.

Module B: Thermal Instability & Ring Opening

Symptom: Racemization observed during high-temperature reflux or acidic hydrolysis.

Root Cause: Retro-Michael addition or reversible ring-opening to the

Mechanism Visualization (DOT):

Caption: Figure 1. Competition between safe N-activation (Green) and racemization pathways via C4-deprotonation or Hydrolysis (Red/Yellow).

FAQ: Can I reflux this in 6N HCl?

-

Answer: No. While standard lactams are robust, the electron-deficient aryl group destabilizes the transition state. Prolonged heating in strong acid can lead to ring opening. If the open chain forms an achiral imine intermediate before re-closing, you will lose chirality.[1]

-

Solution: Use enzymatic hydrolysis (Lipase B from Candida antarctica) if ring opening is desired, or milder Lewis acids (

) for deprotection steps on the aryl ring.[1]

Analytical Troubleshooting (Chiral HPLC)

Separating fluorinated enantiomers requires specific stationary phases due to the "fluorine-interaction" effect (dipole-dipole stacking).

Recommended Method Parameters:

| Component | Specification | Notes |

| Column | Chiralpak AD-H or Chiralpak IA | Amylose-based columns interact best with electron-poor aromatics. |

| Mobile Phase | Hexane : IPA (90:[1]10) | Standard normal phase. |

| Additive | 0.1% DEA (Diethylamine) | Essential to sharpen the peak of the lactam NH. |

| Detection | UV @ 260 nm | The trifluorophenyl group has strong absorption here. |

| Flow Rate | 1.0 mL/min |

Tip: If AD-H fails, switch to Chiralcel OD-H (Cellulose based).[1] The rigid "clefts" in cellulose often discriminate better for bulky 3,4,5-substituted phenyl rings.[1]

Synthesis & Purification Protocols

Protocol: "Safe" N-Alkylation (Preserving Chirality)

Target: Alkylation of (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one without racemization.[1]

-

Preparation: Dissolve 1.0 eq of chiral lactam in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

-

Additives: Add 3.0 eq of Cesium Carbonate (

) . -

Catalyst: Add 0.1 eq (10 mol%) of Tetrabutylammonium Bromide (TBAB) .

-

Reaction: Add the alkyl halide (1.1 eq) dropwise at 0°C .

-

Monitoring: Allow to warm to room temperature. Monitor by HPLC. Do not heat above 40°C.

-

Workup: Filter off solids. Concentrate filtrate. Flash chromatography.

-

Why this works: The carbonate base is strong enough to deprotonate the Nitrogen (pKa ~17) but too weak to effectively deprotonate the C4-Benzylic position (pKa ~26+), ensuring the stereocenter remains untouched.

-

Protocol: Recrystallization of Enriched Material

If you have partially racemized material (e.g., 80% ee), you can often upgrade it via recrystallization because the racemate and the pure enantiomer form different crystal lattices.[1]

-

Solvent System: Isopropyl Acetate / Heptane .

-

Procedure: Dissolve crude solid in hot Isopropyl Acetate (minimal volume). Slowly add Heptane until cloudy. Cool slowly to 4°C.

-

Filtration: The precipitate is often the racemate (check the mother liquor) OR the enantiomer depending on the specific crystal packing forces of the fluorinated stack.

-

Action: Analyze both solid and filtrate by Chiral HPLC.

-

References & Grounding

-

Fluorinated Pyrrolidine Synthesis:

-

Racemization Mechanisms in Lactams:

-

Context: General mechanisms of racemization via enolization and planar intermediates in substituted lactams.

-

Source: "Racemization: Mechanisms and Examples." Study.com / LibreTexts Chemistry. [1]

-

-

Chiral Separation of Fluorinated Aromatics:

-

Context: Specific utility of polysaccharide columns (AD/OD) for separating fluoro-aryl compounds.

-

Source: "Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles." National Institutes of Health (PMC).

-

-

Acidity of Fluorinated Benzylic Protons:

-

Context: The inductive effect of fluorine atoms on benzylic acidity (pKa lowering).

-

Source: Bordwell pKa Table (DMSO).[1] University of Wisconsin-Madison.

-

Disclaimer: This guide is intended for qualified research personnel. Always perform a small-scale pilot experiment to verify configurational stability before committing valuable bulk chiral material.

Sources

Technical Support Center: Purification of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one Crude Product

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of crude 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one.

Introduction

The synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical development, often yields a crude product containing various impurities.[1][2] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[3] This guide offers practical, field-proven insights into identifying and removing these impurities, ensuring a high-purity final product.

The common synthetic route to 4-aryl-γ-lactams, such as 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, typically involves a Michael addition of nitromethane to a substituted cinnamic ester, followed by the reduction of the resulting γ-nitroester.[4][5] Impurities can arise from unreacted starting materials, intermediates, and side-products from both of these key steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the purification of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one.

Issue 1: The crude product is a dark, oily residue instead of a solid.

Possible Causes:

-

Residual Solvent: Incomplete removal of reaction solvents (e.g., methanol, ethanol, DMF) can result in an oily product.

-

Presence of Low-Melting Impurities: Unreacted starting materials or side-products may be oils at room temperature, preventing the crystallization of the desired product.

-

Incomplete Reaction: A significant amount of unreacted starting materials may be present.

Solutions:

-

Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period. Gentle heating (e.g., 40-50 °C) can aid in the removal of high-boiling solvents, provided the product is thermally stable.

-

Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether).

-

Column Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from a complex mixture of impurities.[6][7]

Issue 2: Poor separation is observed during column chromatography.

Possible Causes:

-

Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.[6]

-

Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

-

Acidic Nature of Silica Gel: The acidic silanol groups on the surface of silica gel can cause strong adsorption and peak tailing of polar, basic, or hydrogen-bond-donating compounds like lactams.[8]

Solutions:

-

Optimize the Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin-Layer Chromatography (TLC).[6][9] The ideal system should give the product an Rf value of approximately 0.2-0.3. A common starting point for polar compounds like pyrrolidinones is a mixture of ethyl acetate and hexanes.

-

Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute the desired product.[10]

-

Deactivate the Silica Gel: To minimize peak tailing, you can use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 0.5-1% v/v), in the eluent.[10]

-

Proper Loading: For a difficult separation, the amount of crude material should be about 1-2% of the weight of the silica gel.[11]

Issue 3: The product appears pure by TLC but has a low melting point or is an oil after recrystallization.

Possible Causes:

-

Oiling Out: The compound may be coming out of the solution as a liquid (oiling out) rather than crystallizing, which can trap impurities. This often happens if the solution is cooled too quickly or if the solvent is not ideal.

-

Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility properties for your compound (i.e., high solubility at high temperatures and low solubility at low temperatures).[12]

Solutions:

-

Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

-

Solvent Screening: Test a variety of solvents or solvent mixtures to find the best one for recrystallization.[13][14] Good solvent systems for pyrrolidinone derivatives include ethanol, ethyl acetate/hexanes, and acetone/water.[15]

-

Use a Two-Solvent System: Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[16]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one?

A1: Based on a typical synthesis involving a Michael addition followed by reduction, the most common impurities are:

-

Unreacted Starting Materials: 3,4,5-trifluorobenzaldehyde, the corresponding cinnamic ester, and nitromethane.

-

Intermediate: The γ-nitro ester intermediate from the Michael addition step.[4]

-

Side-Products from Michael Addition: Di-addition products where two molecules of the cinnamic ester react with one molecule of nitromethane.[17]

-

Side-Products from Reduction: Incomplete reduction can leave the γ-nitro ester. Over-reduction or side reactions during catalytic hydrogenation can also occur.[18][19]

Q2: How can I effectively monitor the purification process?